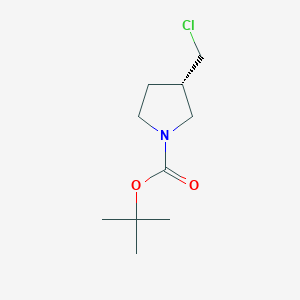
3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Übersicht
Beschreibung
3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12BrNO. It has a molecular mass of 254.12 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde consists of a benzaldehyde group substituted with a bromine atom at the 3-position and a pyrrolidin-1-yl group at the 2-position .Wissenschaftliche Forschungsanwendungen
Synthesis of Macrocyclic Zn(II) Complex
3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde has been used in the synthesis of a tetra-nuclear macrocyclic Zn(II) complex. This complex has applications in catalyzing the oxidation of benzyl alcohol, showing potential in chemical synthesis processes (Wang et al., 2021).
Suzuki Cross-Coupling Reactions
In the field of organic chemistry, this compound plays a role in Suzuki cross-coupling reactions. It has been utilized in the synthesis of various benzaldehyde derivatives, indicating its importance in creating complex organic molecules (Wang et al., 2014).
Intermediate for Anticancer Drugs
Notably, derivatives of 3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde have been identified as key intermediates in the synthesis of small molecule anticancer drugs. This highlights its potential in pharmaceutical research and drug development (Zhang et al., 2018).
Functionalization of Pyridines
The compound has also been used in the functionalization of pyridines. It facilitates the creation of carboxylic acids and other derivatives, which are essential in various chemical processes (Cottet et al., 2004).
Catalysis in Organic Synthesis
In organic synthesis, this compound is part of catalyst systems that facilitate important reactions like the silylcyanation of benzaldehyde. Such catalyst systems are crucial for achieving high selectivity and yield in synthesis (Lundgren et al., 2003).
Formation of Benzazepine Derivatives
It contributes to the synthesis of benzazepine derivatives, which are compounds of interest in medicinal chemistry for their potential therapeutic properties (Gorulya et al., 2011).
Synthesis of Cyanopyridine Derivatives
3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is involved in the synthesis of novel cyanopyridine derivatives. These derivatives have been evaluated for their antimicrobial activities, indicating the compound's relevance in developing new antibacterial agents (Bogdanowicz et al., 2013).
Research in Fullerenes
The compound is used in the synthesis of fullerene derivatives. These derivatives have potential applications in materials science and nanotechnology (Fazylov et al., 2015).
Eigenschaften
IUPAC Name |
3-bromo-2-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-14)11(10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUWRXTXLOFNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271094 | |
| Record name | Benzaldehyde, 3-bromo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |
CAS RN |
1774896-27-3 | |
| Record name | Benzaldehyde, 3-bromo-2-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-bromo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1401877.png)

![3-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B1401880.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol](/img/structure/B1401881.png)



![1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea](/img/structure/B1401889.png)
